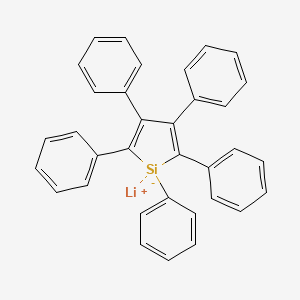
Lithium;1,2,3,4,5-pentakis-phenyl-1-silanidacyclopenta-2,4-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1,2,3,4,5-pentakis-phenyl-1-silanidacyclopenta-2,4-diene typically involves the palladium-catalyzed reaction of zirconocene dichloride with phenyl-substituted bromides. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent discovery. the principles of organosilicon chemistry and large-scale organic synthesis can be applied to scale up the production process.
化学反应分析
Types of Reactions
Lithium;1,2,3,4,5-pentakis-phenyl-1-silanidacyclopenta-2,4-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-oxygen bonds.
Reduction: Reduction reactions can lead to the formation of silicon-hydrogen bonds.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while reduction can produce silanes. Substitution reactions can lead to a variety of functionalized derivatives .
科学研究应用
Lithium;1,2,3,4,5-pentakis-phenyl-1-silanidacyclopenta-2,4-diene has several scientific research applications, including:
Chemistry: Used as a ligand in organometallic chemistry to stabilize metal complexes.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions
作用机制
The mechanism of action of lithium;1,2,3,4,5-pentakis-phenyl-1-silanidacyclopenta-2,4-diene involves its ability to interact with metal centers and stabilize reactive intermediates. The silicon atom in the compound plays a crucial role in modulating its reactivity and binding properties. The phenyl groups provide steric hindrance, which can influence the compound’s selectivity in various reactions .
相似化合物的比较
Similar Compounds
1,2,3,4,5-Pentakis(4-butylphenyl)-1,3-cyclopentadiene: Similar structure but with butyl groups instead of phenyl groups.
1,2,3,4,5-Pentakis(4-methylphenyl)-1,3-cyclopentadiene: Similar structure but with methyl groups instead of phenyl groups.
Uniqueness
Lithium;1,2,3,4,5-pentakis-phenyl-1-silanidacyclopenta-2,4-diene is unique due to the presence of the silicon atom, which imparts distinct chemical properties compared to its carbon analogs. The phenyl groups also contribute to its stability and reactivity, making it a valuable compound in various scientific and industrial applications .
属性
CAS 编号 |
667456-59-9 |
|---|---|
分子式 |
C34H25LiSi |
分子量 |
468.6 g/mol |
IUPAC 名称 |
lithium;1,2,3,4,5-pentakis-phenyl-1-silanidacyclopenta-2,4-diene |
InChI |
InChI=1S/C34H25Si.Li/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28;/h1-25H;/q-1;+1 |
InChI 键 |
YNGYOFKWTPNSCL-UHFFFAOYSA-N |
规范 SMILES |
[Li+].C1=CC=C(C=C1)C2=C([Si-](C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Naphthalenecarboxamide, 6-cyano-N-[4-(hydroxymethyl)phenyl]-](/img/structure/B12520577.png)
![4-[2-(2-Hydroxyethoxy)ethoxy]-3,5-di(propan-2-yl)benzaldehyde](/img/structure/B12520578.png)

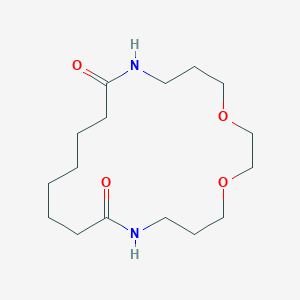
![3-[3,5-Dimethoxy-4-(sulfooxy)phenyl]prop-2-enoic acid](/img/structure/B12520596.png)
![10-Hydroxy-1,6-dimethyl-3H-pyrano[3,2-f]quinoline-3,8(7H)-dione](/img/structure/B12520603.png)
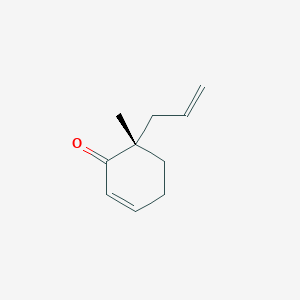
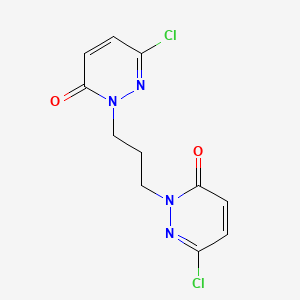
![2-Bromo-N-[(2-methoxynaphthalen-1-yl)methyl]acetamide](/img/structure/B12520634.png)
![1-Propanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl-](/img/structure/B12520638.png)
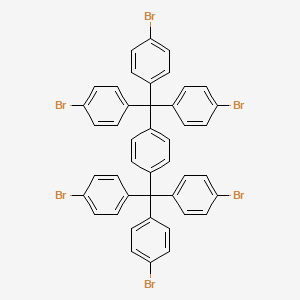

![4,7-Dichloro[1]benzothieno[3,2-d]pyrimidine](/img/structure/B12520654.png)
![(1R)-8-Methyl-8-azabicyclo[3.2.1]oct-3-ene-2-carboxylic acid](/img/structure/B12520666.png)
